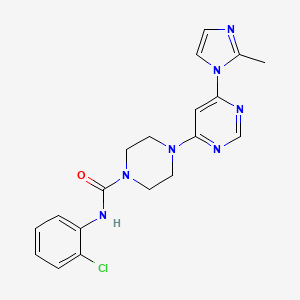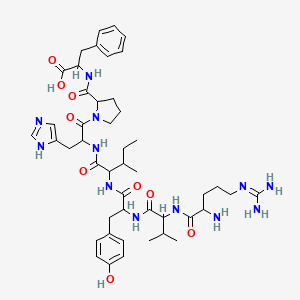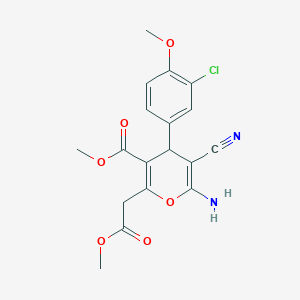
2-(2-chlorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research in heterocyclic chemistry has led to the development of compounds with diverse biological properties. For instance, Karpina et al. (2019) described the synthesis of novel acetamides with a 1,2,4-oxadiazole cycle, starting from commercially available chloropyridine carboxylic acids. These compounds were synthesized to investigate their pharmacological activities, showcasing the method's applicability for creating functionalized triazole derivatives (Karpina, V. R., Kovalenko, S. S., Kovalenko, S., Zaremba, O., Silin, O. V., & Langer, Thierry, 2019).
Biological Assessment and Potential Applications
The exploration of heterocyclic compounds extends to their biological assessment. Fadda et al. (2017) synthesized various heterocycles, including triazolopyridazine derivatives, and assessed their insecticidal properties against the cotton leafworm. Such studies contribute to the development of new insecticides with potentially lower environmental impact (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).
Structural and Spectroscopic Analysis
The structural characterization of novel compounds is crucial for understanding their properties and potential applications. Şahin et al. (2014) conducted spectroscopic and structural studies on triazole derivatives, highlighting the importance of X-ray diffraction techniques in determining the molecular structure and the presence of intermolecular hydrogen bonds (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, Nurhan, & Büyükgüngör, O., 2014).
Antimicrobial and Pharmacological Activities
The search for new antimicrobial agents has led to the synthesis and evaluation of quinazoline derivatives for their antibacterial and antifungal activities, as reported by Desai et al. (2007). These compounds were tested against various strains, demonstrating the potential of heterocyclic compounds in addressing resistance to conventional antibiotics (Desai, N., Shihora, P. N., & Moradia, D., 2007).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c17-13-4-2-1-3-12(13)9-15(24)19-7-8-22-16(25)6-5-14(21-22)23-11-18-10-20-23/h1-6,10-11H,7-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAZDPMBZHFKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2629929.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide](/img/structure/B2629930.png)




![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2629939.png)
![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)
![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2629943.png)



